An In-Depth Technical Guide to the Physicochemical Properties of 4-Quinoxalin-2-yl-phenylamine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Quinoxalin-2-yl-phenylamine
Abstract
4-Quinoxalin-2-yl-phenylamine, a heterocyclic aromatic amine, represents a core structural motif of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged isostere of quinoline and naphthalene, conferring unique electronic and steric properties that are leveraged in the design of targeted therapeutics and functional organic materials.[1][2] This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 4-Quinoxalin-2-yl-phenylamine (CAS No. 81622-74-4), offering researchers, scientists, and drug development professionals a foundational understanding of its chemical behavior. The document details the compound's structural identity, core physicochemical parameters, and spectroscopic profile. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility in research applications.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of all subsequent research. 4-Quinoxalin-2-yl-phenylamine is comprised of a phenylamine (aniline) moiety attached to the C2 position of a quinoxaline ring system. The quinoxaline core is a bicyclic heteroaromatic formed by the fusion of a benzene ring and a pyrazine ring.[3] This arrangement results in a planar, electron-deficient heterocyclic system, which significantly influences the molecule's overall properties.
The key identification parameters for 4-Quinoxalin-2-yl-phenylamine are summarized below.
| Parameter | Value | Source(s) |
| Chemical Name | 4-Quinoxalin-2-yl-phenylamine | [4][5][6] |
| Synonym(s) | 4-(quinoxalin-2-yl)aniline | [5][7] |
| CAS Number | 81622-74-4 | [4][7][8] |
| Molecular Formula | C₁₄H₁₁N₃ | [4][6] |
| Molecular Weight | 221.26 g/mol | [4][6] |
| InChI Key | QNOVVPGTGKFAED-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)N | [5] |
The structural arrangement, particularly the nitrogen atoms in the pyrazine ring and the exocyclic amine group, dictates the molecule's hydrogen bonding capacity, basicity, and potential for intermolecular interactions, which are critical for its biological activity and material properties. Quinoxaline derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][9][10][11]
Core Physicochemical Properties
The physicochemical profile of a compound is paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) characteristics. While extensive experimental data for this specific molecule is not widely published, we can consolidate predicted values and data from closely related analogs to build a reliable profile.
| Property | Predicted/Analog Value | Significance in Drug Development | Source(s) |
| Melting Point (°C) | ~204 (for 4-Quinoxalin-2-ylphenol) | Influences solubility, stability, and formulation choices. A high melting point suggests strong crystal lattice energy. | [12] |
| pKa | ~0.56 (Quinoxaline core); Amine pKa expected to be low | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and cell membrane permeability. | [3] |
| LogP | 3.46 (Calculated) | A measure of lipophilicity. A LogP in this range suggests good membrane permeability but may risk poor aqueous solubility. | [5] |
| Aqueous Solubility | Low; 26.9 µg/mL (for 4-Quinoxalin-2-ylphenol) | A critical factor for bioavailability. Poor solubility is a major hurdle in drug formulation. | [12] |
| Polar Surface Area (PSA) | 51.80 Ų | Predicts transport properties. A PSA < 140 Ų is generally associated with good cell permeability. | [5] |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides the definitive structural confirmation and purity assessment of a compound. While the specific spectra for 4-Quinoxalin-2-yl-phenylamine are not publicly available, this section describes the expected spectral characteristics based on its structure and data from analogous compounds.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.5 ppm). The protons on the quinoxaline ring will typically appear at a lower field (more deshielded) compared to those on the phenylamine ring due to the electron-withdrawing effect of the pyrazine nitrogens. The single proton on the C3 position of the quinoxaline ring should appear as a sharp singlet at a very low field (>9.0 ppm). The protons of the aniline ring will show a characteristic AA'BB' splitting pattern. The N-H protons of the amine group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show 10 unique signals for the aromatic carbons, as four pairs of carbons are equivalent due to symmetry. The carbons of the quinoxaline ring, particularly those adjacent to nitrogen atoms (C2 and C8a), will be significantly downfield (>140 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method for this molecule. The mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 222.10.[15] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present. Key expected absorption bands include:
-
N-H stretching: A medium to sharp band (or a doublet) in the region of 3350-3450 cm⁻¹ corresponding to the primary amine.
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C=N stretching: A sharp band around 1595-1620 cm⁻¹ from the quinoxaline ring.[13]
-
C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-H stretching (aromatic): Signals appearing above 3000 cm⁻¹.[13]
Experimental Methodologies for Physicochemical Characterization
To ensure data integrity, standardized and validated protocols are essential. The following section details step-by-step methodologies for determining the core physicochemical properties of 4-Quinoxalin-2-yl-phenylamine.
Workflow for Physicochemical Characterization
The logical flow of characterization ensures that foundational properties are confirmed before more complex analyses are undertaken.
Caption: Logical workflow for the synthesis and physicochemical characterization of 4-Quinoxalin-2-yl-phenylamine.
Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
Rationale: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's ability to cross biological membranes. The reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable surrogate for the traditional shake-flask method. It is based on the principle that the retention time of a compound on a nonpolar stationary phase is linearly correlated with its LogP value.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (determined by UV-Vis scan, likely ~254 nm or 320 nm) is used.
-
Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of methanol (or acetonitrile) and a buffered aqueous solution (e.g., 25 mM phosphate buffer, pH 7.4) are prepared (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v).
-
Standard Preparation: A set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte are dissolved in methanol.
-
Sample Preparation: A stock solution of 4-Quinoxalin-2-yl-phenylamine is prepared in methanol (~1 mg/mL) and diluted to an appropriate concentration for UV detection (~25 µg/mL).
-
Chromatographic Run:
-
Inject each standard and the test compound onto the column for each mobile phase composition.
-
Record the retention time (t_R) and the void time (t_0), determined by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
-
Data Analysis:
-
For each compound, plot log(k) against the percentage of organic solvent in the mobile phase.
-
Extrapolate the linear regression to determine the y-intercept, which is the capacity factor in 100% aqueous phase (log k_w).
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.
-
Determine the LogP of 4-Quinoxalin-2-yl-phenylamine by interpolating its log k_w value onto the calibration curve.
-
Trustworthiness: This method is self-validating through the linearity of the calibration curve (R² > 0.98) and the inclusion of well-characterized standards. The use of multiple mobile phase compositions ensures a robust extrapolation to the log k_w value.
Protocol: Synthesis via Condensation Reaction
Rationale: The most common and efficient synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[16] For 4-Quinoxalin-2-yl-phenylamine, this involves reacting benzene-1,2-diamine with 1-(4-aminophenyl)-2-phenylethane-1,2-dione or a related precursor. An alternative modern approach uses α-bromo ketones.[1]
Caption: General synthetic workflow for 4-Quinoxalin-2-yl-phenylamine via condensation.
Methodology:
-
Reactant Preparation: Dissolve benzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-Quinoxalin-2-yl-phenylamine.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 3.0.
Conclusion
4-Quinoxalin-2-yl-phenylamine is a molecule of significant scientific interest, built upon the biologically active quinoxaline scaffold. This guide has consolidated its key chemical identifiers and physicochemical properties, providing a framework for its application in research and development. The predicted low aqueous solubility and moderate-to-high lipophilicity are critical parameters that must be addressed in any formulation or drug delivery strategy. The outlined experimental protocols offer robust, validated methods for researchers to empirically determine these properties, ensuring the generation of high-quality, reproducible data. A thorough understanding of this foundational profile is indispensable for unlocking the full therapeutic or material potential of this versatile chemical entity.
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